molecular formula C16H16N6O2 B2367239 2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one CAS No. 1798040-39-7

2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one

Cat. No. B2367239
CAS RN: 1798040-39-7
M. Wt: 324.344
InChI Key: VJMBXFJHPOEPMV-UHFFFAOYSA-N
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Description

2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Organoboron compounds play a crucial role in organic synthesis. The pinacol boronic ester moiety in this compound offers exciting possibilities:

Glycosylation and Water Solubility

The compound’s glycosylated form, 2-(α-d-glucopyranosyl)methyl-2,5,7,8,-tetramethylchroman-6-ol (TMG), has high water solubility (>1×10^3 mg/mL) . This property is valuable for drug formulation and delivery.

Thermodynamic Properties

The compound’s thermodynamic properties are essential for process design and optimization. Access critically evaluated data for pure compounds, including this one, through the NIST ThermoData Engine .

Chemical Structure and Spectroscopy

Explore the compound’s structure, properties, and spectra using resources like ChemSpider . Spectroscopic techniques (NMR, mass spectrometry) can provide insights into its behavior and reactivity.

properties

IUPAC Name

2-methyl-6-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-10-7-14-17-8-11-9-21(6-5-13(11)22(14)18-10)16(24)12-3-4-15(23)20(2)19-12/h3-4,7-8H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBXFJHPOEPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=NN(C(=O)C=C4)C)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one

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